Panduratin A

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Panduratin A can be synthesized from a chalcone skeleton through a Diels-Alder cycloaddition reaction. The synthesis involves the formation of a cyclohexanyl chalcone with three oxygenated patterns only at the B ring and a geranyl substituent at the C2-C3 position .

Industrial Production Methods: Industrial production of this compound can be achieved through tissue culture techniques. The callus and rhizomes formation of Boesenbergia pandurata in vitro conditions can produce this compound. The dominant secondary metabolites are isolated and characterized using chemical reagents and spectroscopic methods .

化学反応の分析

Types of Reactions: Panduratin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can involve nucleophilic or electrophilic reagents under specific conditions.

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of this compound.

科学的研究の応用

Antiviral Activity

Anti-SARS-CoV-2 Properties

Recent studies have demonstrated that Panduratin A exhibits potent antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. In vitro experiments showed that this compound significantly inhibited viral replication in Vero E6 cells and human airway epithelial cells. The compound displayed an inhibitory concentration (IC50) of 0.81 µM with a favorable cytotoxicity profile (CC50 = 14.71 µM), making it a promising candidate for further development as an antiviral agent against COVID-19 .

| Parameter | This compound | Hydroxychloroquine |

|---|---|---|

| IC50 (µM) | 0.81 | Not specified |

| CC50 (µM) | 14.71 | Not specified |

| Selectivity Index | High | Low |

Anti-Inflammatory Effects

Mechanisms and Applications

This compound has shown significant anti-inflammatory effects, particularly in models of neuroinflammation and colitis. In a study involving lipopolysaccharide (LPS)-induced microglial activation, this compound reduced levels of nitric oxide and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, it enhanced the production of anti-inflammatory cytokines IL-4 and IL-10 . This suggests its potential as a therapeutic agent for neurodegenerative diseases linked to chronic inflammation.

In another study focusing on dextran sodium sulfate (DSS)-induced colitis in mice, treatment with this compound improved symptoms by reducing inflammation markers and oxidative stress .

| Condition | Effect of this compound |

|---|---|

| Neuroinflammation | Reduces pro-inflammatory cytokines |

| Colitis | Decreases inflammation and oxidative stress |

Neuroprotective Properties

This compound's neuroprotective effects have been highlighted in studies examining its impact on microglial activation. By modulating the NF-κB signaling pathway, it can potentially shift microglial polarization from a pro-inflammatory state (M1) to an anti-inflammatory state (M2), which is crucial for preventing neurodegeneration .

Antioxidant Activity

As an antioxidant, this compound has been shown to mitigate oxidative stress in various cellular models. Its ability to scavenge free radicals contributes to its protective effects against cellular damage caused by reactive oxygen species (ROS) .

Other Pharmacological Activities

This compound also exhibits antibacterial and anti-cancer properties:

- Antibacterial Activity: It has demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .

- Anti-Cancer Effects: Initial studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and ROS inhibition .

作用機序

Panduratin A exerts its effects through various molecular targets and pathways:

Anticancer: Induces apoptosis in cancer cells by arresting the cell cycle in the G0/G1 phase and activating apoptotic pathways.

Anti-inflammatory: Reduces the production of pro-inflammatory cytokines and enhances the production of anti-inflammatory cytokines by suppressing the NF-κB signaling pathway.

類似化合物との比較

Panduratin A is unique due to its diverse therapeutic potentials and its structure as a prenylated flavonoid. Similar compounds include:

Pinostrobin: A flavonoid with antioxidant and antimicrobial activities, isolated from Boesenbergia pandurata.

Isothis compound: A derivative of this compound with similar bioactive properties.

This compound stands out due to its broad spectrum of activities and its potential for use in various therapeutic applications.

生物活性

Panduratin A (PAN) is a bioactive compound derived from the rhizome of Boesenbergia pandurata, commonly known as fingerroot. It is recognized for its diverse biological activities, including anti-inflammatory, antioxidant, antibacterial, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential based on recent research findings.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects, particularly in models of neuroinflammation. Research has demonstrated that PAN can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated microglial cells. The mechanism involves the suppression of the NF-κB signaling pathway, which is crucial for the expression of inflammatory genes.

Key Findings:

- Reduction in Nitric Oxide Production : PAN significantly decreased LPS-induced nitric oxide (NO) levels in microglial cells, suggesting its role in modulating inflammatory responses .

- Cytokine Modulation : PAN enhanced the production of anti-inflammatory cytokines IL-4 and IL-10 while inhibiting pro-inflammatory cytokines .

Antibacterial Activity

This compound has been shown to enhance the efficacy of antibiotics against resistant bacterial strains. For instance, it significantly improves the bactericidal activity of colistin against colistin-resistant Acinetobacter baumannii.

Key Findings:

- Combination Therapy : The combination of PAN with colistin resulted in increased antibacterial activity and reduced biofilm formation .

- Mechanism of Action : PAN promotes reactive oxygen species (ROS) accumulation, which contributes to its bactericidal effects against resistant strains .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. PAN demonstrated promising activity with a 50% inhibition concentration (IC50) ranging from 0.8 to 1.6 μM.

Key Findings:

- Inhibition of Viral Replication : PAN treatment led to decreased viral production in infected cells .

- Cell Model Utilization : The use of human induced pluripotent stem cell-derived cardiomyocytes for testing provided insights into the compound's efficacy and cytotoxicity .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate that after oral administration, PAN reaches peak plasma concentrations within three hours.

Pharmacokinetic Data:

| Parameter | Value |

|---|---|

| Peak Concentration | 1.12 mg/mL |

| Terminal Half-life | 9 hours |

| Clearance (Cl/F) | 2.33 L/h/kg |

| Organ Concentration Order | Skin > Lung > Heart > Gum > Liver > Spleen > Kidney > Brain |

This data indicates a favorable distribution profile for PAN, particularly in skin and gum tissues, which may explain its effectiveness in topical applications.

Case Study 1: Neuroinflammation

A study investigated the effects of PAN on LPS-induced neuroinflammation using SIMA9 microglial cells. Results showed that pre-treatment with PAN significantly reduced NO levels and inflammatory cytokine production while enhancing anti-inflammatory responses.

Case Study 2: Antibiotic Resistance

In a model involving colistin-resistant A. baumannii, PAN was shown to enhance antibiotic efficacy significantly. The study utilized genomic analyses to understand resistance mechanisms and demonstrated that PAN could reverse resistance by increasing ROS levels.

特性

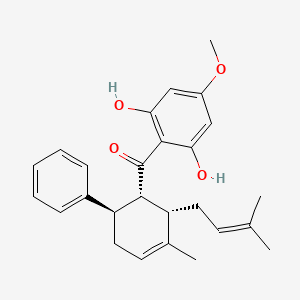

IUPAC Name |

(2,6-dihydroxy-4-methoxyphenyl)-[(1R,2S,6R)-3-methyl-2-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O4/c1-16(2)10-12-20-17(3)11-13-21(18-8-6-5-7-9-18)24(20)26(29)25-22(27)14-19(30-4)15-23(25)28/h5-11,14-15,20-21,24,27-28H,12-13H2,1-4H3/t20-,21+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDZCXVWCFJAKQ-ZFGGDYGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)OC)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H]([C@@H]([C@@H]1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)OC)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237917 | |

| Record name | Panduratin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89837-52-5 | |

| Record name | Panduratin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089837525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panduratin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANDURATIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27N2BIM2CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。